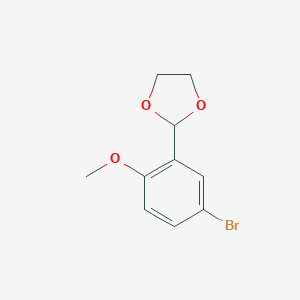

1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene

Descripción general

Descripción

1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is an organic compound that features a bromine atom, a dioxolane ring, and a methoxy group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene typically involves the bromination of a precursor compound, followed by the introduction of the dioxolane ring and methoxy group. One common method includes:

Bromination: The starting material, 3-(1,3-dioxolan-2-YL)-4-methoxybenzene, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Formation of Dioxolane Ring: The dioxolane ring is introduced through a reaction with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Methoxylation: The methoxy group is introduced via methylation using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the dioxolane ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in dehalogenated or reduced dioxolane derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitution and oxidation, expands its utility in synthetic applications.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, potassium tert-butoxide | Functional group derivatives |

| Oxidation | Potassium permanganate, chromium trioxide | Aldehydes or carboxylic acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Dehalogenated or reduced derivatives |

Biology

Research indicates that this compound exhibits potential biological activity . Its interactions with biomolecules suggest it may influence enzyme activity or receptor binding, making it a candidate for drug discovery.

Antimicrobial Activity

Studies have shown that compounds with the dioxolane structure possess significant antimicrobial properties. For instance:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus, Staphylococcus epidermidis | 625–1250 µg/mL |

| Compound B | Pseudomonas aeruginosa | 625 µg/mL |

| Compound C | Enterococcus faecalis | 625 µg/mL |

| Compound D | Candida albicans | Significant activity |

These findings highlight the compound's potential as an antimicrobial agent against various pathogens.

Medicinal Applications

In medicinal chemistry, the unique structure of this compound makes it a promising pharmacophore . Its ability to modulate biological pathways through interactions with specific molecular targets positions it as a lead compound in drug design.

Comparative Studies

Comparative studies with similar compounds reveal the unique biological profile of this compound:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-fluorobenzene | Fluorine instead of methoxy | Moderate antibacterial activity |

| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-chlorobenzene | Chlorine instead of methoxy | Lower antifungal efficacy |

| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-nitrobenzene | Nitro group addition | Enhanced cytotoxicity |

The presence of the methoxy group enhances solubility and influences interactions with biological targets more effectively than other substituents.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and methoxy group can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- 1-Bromo-3-(1,3-dioxolan-2-YL)-4-fluorobenzene

- 1-Bromo-3-(1,3-dioxolan-2-YL)-4-chlorobenzene

- 1-Bromo-3-(1,3-dioxolan-2-YL)-4-nitrobenzene

Uniqueness: 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents. The methoxy group can enhance solubility and influence the compound’s interaction with biological targets.

Actividad Biológica

1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is an organic compound characterized by the presence of a bromine atom, a dioxolane ring, and a methoxy group attached to a benzene ring. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : The precursor compound, 3-(1,3-dioxolan-2-YL)-4-methoxybenzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

- Formation of Dioxolane Ring : The dioxolane ring is introduced through a reaction with ethylene glycol in the presence of an acid catalyst.

- Methoxylation : The methoxy group is introduced via methylation using agents such as dimethyl sulfate or methyl iodide.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The presence of the dioxolane ring and methoxy group can influence binding affinity and specificity towards enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to observable biological effects .

Antimicrobial Properties

Research has indicated that compounds featuring the 1,3-dioxolane structure exhibit significant antimicrobial activity. A study synthesized various derivatives of 1,3-dioxolanes and tested them against several bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Staphylococcus aureus, Staphylococcus epidermidis | 625–1250 µg/mL |

| Compound 4 | Pseudomonas aeruginosa | 625 µg/mL |

| Compound 5 | Enterococcus faecalis | 625 µg/mL |

| Compound 6 | Candida albicans | Significant activity |

All synthesized derivatives except one showed excellent antifungal activity against C. albicans, while most demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Comparative Studies

Comparative studies highlight the unique biological profile of this compound relative to its analogs. For instance:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-fluorobenzene | Fluorine instead of Methoxy | Moderate antibacterial activity |

| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-chlorobenzene | Chlorine instead of Methoxy | Lower antifungal efficacy |

| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-nitrobenzene | Nitro group addition | Enhanced cytotoxicity |

The methoxy group in this compound enhances solubility and modulates interactions with biological targets more effectively than other substituents .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- A study demonstrated that derivatives with ether or ester groups at specific positions exhibited significant antibacterial and antifungal activities against pathogens such as E. faecalis and C. albicans.

- Another research focused on the synthesis of chiral and racemic forms of dioxolanes found that structural variations significantly impacted their pharmacological profiles .

Propiedades

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-12-9-3-2-7(11)6-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDRLYFLACMBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625124 | |

| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156603-10-0 | |

| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.